6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde
Overview
Description
“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .
Molecular Structure Analysis
The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” are not available, related compounds have been used in the synthesis of anti-tubercular agents .Scientific Research Applications
1. Anti-Tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Anti-Inflammatory Effects
- Application Summary: A new piperazine compound (LQFM182) has been investigated for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results: LQFM182 reduced the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
3. Antibacterial Activity
- Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
- Methods of Application: The antibacterial activity was evaluated through docking simulations .
- Results: The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
4. Leukemia Treatment
- Application Summary: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
- Methods of Application: Imatinib is administered orally and is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia .
- Results: Imatinib has shown significant success in the treatment of these types of leukemia, leading to improved survival rates .
5. Cancer Treatment
- Application Summary: Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
- Methods of Application: The application involves the use of PI3K inhibitors in cancer treatment protocols .
- Results: While the results vary depending on the specific type of cancer and the individual patient, PI3K inhibitors have shown promise in the treatment of various types of cancer .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde |
Synthesis routes and methods
Procedure details
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